2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate
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Overview
Description
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is an organic compound that features a dioxolane ring attached to a phenyl group and a prop-2-en-1-ylcarbamate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate typically involves the acetalization of aldehydes or ketones with ethylene glycol to form the dioxolane ring . The reaction is catalyzed by acids such as toluenesulfonic acid in refluxing toluene, which allows for the continuous removal of water from the reaction mixture . The carbamate group can be introduced through the reaction of the corresponding alcohol with isocyanates under mild conditions .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate can undergo various chemical reactions, including:
Oxidation: The dioxolane ring can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbamate group can be reduced to form amines.
Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.
Reduction: Reducing agents like lithium aluminium hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.
Substitution: Electrophiles such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a protecting group for carbonyl compounds.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers and as a stabilizer in various industrial processes.
Mechanism of Action
The mechanism of action of 2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate involves its interaction with molecular targets such as enzymes or receptors. The dioxolane ring can act as a protecting group, preventing unwanted reactions during chemical transformations . The carbamate moiety can interact with biological targets, potentially inhibiting enzyme activity or modulating receptor function .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxolane: A simpler compound with a similar dioxolane ring structure.
1,3-Dioxane: Contains a six-membered ring with two oxygen atoms, similar to the dioxolane ring.
Ethylene Carbonate: A cyclic carbonate with structural similarities to the dioxolane ring.
Uniqueness
2-(1,3-Dioxolan-2-yl)phenyl prop-2-en-1-ylcarbamate is unique due to the presence of both the dioxolane ring and the carbamate group, which confer distinct chemical and biological properties
Properties
CAS No. |
61405-71-8 |
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Molecular Formula |
C13H15NO4 |
Molecular Weight |
249.26 g/mol |
IUPAC Name |
[2-(1,3-dioxolan-2-yl)phenyl] N-prop-2-enylcarbamate |
InChI |
InChI=1S/C13H15NO4/c1-2-7-14-13(15)18-11-6-4-3-5-10(11)12-16-8-9-17-12/h2-6,12H,1,7-9H2,(H,14,15) |
InChI Key |
SWRDRMWUNUDXCG-UHFFFAOYSA-N |
Canonical SMILES |
C=CCNC(=O)OC1=CC=CC=C1C2OCCO2 |
Origin of Product |
United States |
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